molecular formula C17H15ClN2O3S2 B2448916 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 895455-17-1

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2448916
CAS No.: 895455-17-1
M. Wt: 394.89
InChI Key: OVUVJDRWBXBHMF-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Mechanism of Action

Target of Action

The primary target of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound exhibits inhibitory activity against COX enzymes . It has been found to show fair COX-2 inhibitory activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

By inhibiting COX enzymes, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammatory responses.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability

Result of Action

The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, making the compound potentially useful in the treatment of conditions such as arthritis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylacetamide derivatives. One common method includes the reaction of 5-chloro-4-methylbenzo[d]thiazol-2-amine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines: Formed through reduction reactions

    Carboxylic Acids and Amines: Formed through hydrolysis reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tosyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-10-3-5-12(6-4-10)25(22,23)9-15(21)19-17-20-16-11(2)13(18)7-8-14(16)24-17/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUVJDRWBXBHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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